Inhibitory Potency (Ki) Comparison: Cdc25B-IN-1 vs. NSC 663284 vs. BN82002
Cdc25B-IN-1 inhibits CDC25B phosphatase with a Ki of 8.5 μM . In contrast, the widely used comparator NSC 663284 (DA-3003-1) inhibits CDC25B2 with a Ki of 95 nM , while BN82002 (CDC25 Phosphatase Inhibitor I) inhibits CDC25B2 with an IC50 of 3.9 μM . This places Cdc25B-IN-1 in a distinct potency range—substantially weaker than the irreversible inhibitor NSC 663284 but within 2.2-fold of BN82002's potency on the same isoform.
| Evidence Dimension | Inhibitory constant (Ki) for CDC25B/CDC25B2 |
|---|---|
| Target Compound Data | Ki = 8.5 μM (8,500 nM) |
| Comparator Or Baseline | NSC 663284: Ki = 95 nM (0.095 μM) for CDC25B2; BN82002: IC50 = 3.9 μM for CDC25B2 |
| Quantified Difference | Cdc25B-IN-1 is ~89-fold less potent than NSC 663284; ~2.2-fold less potent than BN82002 on CDC25B2 |
| Conditions | In vitro phosphatase activity assays using recombinant human enzymes |
Why This Matters
The micromolar Ki positions Cdc25B-IN-1 as a tool for studying partial or graded CDC25B inhibition rather than complete ablation, which is valuable for probing dose-response relationships and resistance mechanisms where nanomolar pan-inhibitors may mask subtle phenotypes.
